3-Fluorobenzoyl-CoA
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Overview
Description
3-fluorobenzoyl-CoA is a fluorobenzoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-fluorobenzoic acid. It derives from a benzoyl-CoA and a 3-fluorobenzoic acid.
Scientific Research Applications
Enzymatic Activity and Degradation
Anaerobic Degradation : The enzymatic processes involved in the anaerobic degradation of halobenzoates, particularly highlighting the role of 3-fluorobenzoyl-CoA in environmental degradation, were studied by Kuntze et al. (2011). They found that certain microorganisms can degrade halobenzoates under anaerobic conditions, converting this compound into fluorinated CoA ester dead-end products, thus playing a role in environmental pollutant breakdown (Kuntze et al., 2011).
ATP-Dependent C–F Bond Cleavage : Tiedt et al. (2016) described an enzymatic process where this compound is involved in the complete degradation of fluoroaromatic compounds without oxygen. This process, occurring in certain bacteria, allows for the breakdown of persistent pollutants, highlighting the environmental relevance of this compound in biodegradation processes (Tiedt et al., 2016).
Chemical Synthesis and Applications
- Synthesis of Thioureas : Saeed et al. (2011) explored the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, using 3-fluorobenzoyl compounds. This research contributes to the understanding of structural and vibrational properties of these compounds, which could have implications in various chemical applications (Saeed et al., 2011).
Biomedical Applications
- Glycopeptide Synthesis : Sjölin and Kihlberg (2001) investigated the use of fluorobenzoyl groups, including 3-fluorobenzoyl, as protective groups in carbohydrate and glycopeptide synthesis. They found that these groups can be effectively used to prevent beta-elimination in sensitive glycopeptides, showcasing the potential biomedical applications of 3-fluorobenzoyl compounds (Sjölin & Kihlberg, 2001).
Additional Studies
Mechanistic Studies in Enzymatic Reactions : Crooks and Copley (1993) conducted mechanistic studies on 4-chlorobenzoyl-CoA dehalogenase, which revealed insights into the reaction mechanisms involving halobenzoyl-CoA compounds, including this compound. Their research aids in understanding the enzymatic processes involving these compounds (Crooks & Copley, 1993).
Organocatalytic Reactions : Li et al. (2019) studied the organocatalytic asymmetric Mannich reaction involving 3-fluorooxindoles, contributing to the field of asymmetric synthesis and the creation of complex molecules for potential pharmaceutical applications (Li et al., 2019).
Properties
Molecular Formula |
C28H39FN7O17P3S |
---|---|
Molecular Weight |
889.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-fluorobenzenecarbothioate |
InChI |
InChI=1S/C28H39FN7O17P3S/c1-28(2,22(39)25(40)32-7-6-18(37)31-8-9-57-27(41)15-4-3-5-16(29)10-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-5,10,13-14,17,20-22,26,38-39H,6-9,11-12H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |
InChI Key |
SHBNFVMHAFFMNY-TYHXJLICSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC(=CC=C4)F)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC(=CC=C4)F)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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